2-甲基-3,4-二氢-2H-1,4-苯并噻嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

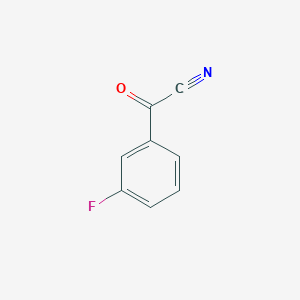

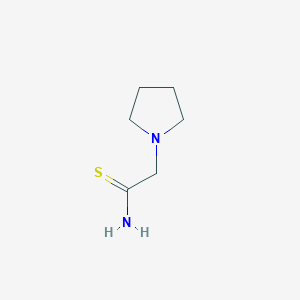

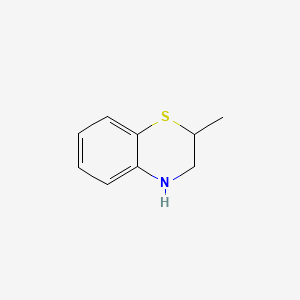

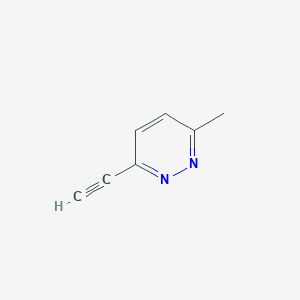

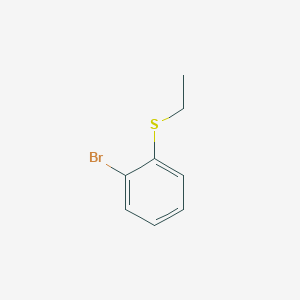

2-Methyl-3,4-dihydro-2H-1,4-benzothiazine is a chemical compound that belongs to the class of benzothiazines, which are heterocyclic compounds containing a benzene ring fused to a thiazine ring. This compound and its derivatives have been the subject of various studies due to their potential biological and pharmacological activities, including anti-inflammatory, analgesic, and modulatory effects on receptors .

Synthesis Analysis

The synthesis of 2-methyl-3,4-dihydro-2H-1,4-benzothiazine derivatives has been explored through various methods. A notable approach involves the oxidative cyclization mediated by molecular iodine, which allows for the formation of new C-N and S-N bonds at ambient temperature, leading to the discovery of a new class of benzothiazines . Another method includes a five-step synthesis from saccharin sodium salt, which yields a precursor for further chemical transformations . Additionally, the synthesis of 2-hetaryl derivatives has been achieved by reacting 2-chloro derivatives with electron-rich heterocycles under basic catalysis .

Molecular Structure Analysis

The molecular structure of 2-methyl-3,4-dihydro-2H-1,4-benzothiazine derivatives has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction analysis. These studies have provided insights into the spatial configuration of the molecules and the influence of different substituents on the ring system . The heterocyclic thiazine rings often adopt half-chair conformations, and the presence of intramolecular hydrogen bonds contributes to the stability of the structures .

Chemical Reactions Analysis

The chemical reactivity of benzothiazine derivatives includes ring expansion, hydrazinolysis, and reactions with various electrophiles under microwave-assisted conditions . Ring contraction reactions have also been reported, providing access to pharmacologically relevant benzothiazine 1,1-dioxides . The reactivity patterns of these compounds are influenced by their electronic and steric properties, which can be modified through different synthetic strategies.

Physical and Chemical Properties Analysis

Benzothiazine derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structures. The introduction of different substituents can lead to variations in lipophilicity, which in turn affects biological activities such as anti-microbial effects . The thermal stability of these compounds has been studied through derivatographic analysis, allowing for the determination of optimal conditions for obtaining anhydrous forms without unwanted decomposition . The propensity of certain benzothiazine derivatives to release SO2 has also been characterized through mass spectral studies .

科学研究应用

合成和化学性质

新颖的合成技术:卡特里茨基等人(2002 年)开发了一种新颖的双锂化方法,使用硫酚的定向邻位锂化来合成 3,4-二氢-2H-1,3-苯并噻嗪。该方法突出了 1,4-苯并噻嗪在化学合成中的多功能性,为通过一锅反应过程生成这些化合物提供了一条新途径 (卡特里茨基、徐和贾恩,2002 年)。

抗骨关节炎化合物的先驱:从糖精钠盐到甲基 3,4-二氢-2-甲基-2H-1,2-苯并噻嗪-3-羧酸 1,1-二氧化物的简单而有效的合成途径已经实现,展示了其作为创建具有潜在抗骨关节炎特性的季铵衍生物的前体的应用 (维达尔、马德尔蒙和穆内图,2006 年)。

化学重排和衍生物合成:纳扎连科等人(2008 年)的研究探索了 2-氯-3-氧代-3,4-二氢-2H-1,4-苯并噻嗪与推拉烯胺的反应,导致合成了一组衍生物,提供了对 1,4-苯并噻嗪在开发新化学实体中的反应性和潜在应用的见解 (纳扎连科等人,2008 年)。

生物学和药理学应用

抗菌特性:塞巴尔等人(2016 年)合成了具有抗菌特性的新型 1,4-苯并噻嗪衍生物,他们利用三唑和恶唑烷酮创造出对各种微生物显示出有效作用的化合物。这表明苯并噻嗪衍生物在开发新的抗菌剂中的潜力 (塞巴尔等人,2016 年)。

生物活性衍生物的合成:齐亚乌尔雷赫曼等人(2009 年)描述了新型 4-羟基-N'-(亚苄基)-2H-苯并[e][1,2]噻嗪-3-碳酰肼 1,1-二氧化物的合成,显示出初步的抗菌和抗氧化活性。这项工作证明了 1,4-苯并噻嗪衍生物作为生物活性分子的潜力 (齐亚乌尔雷赫曼等人,2009 年)。

安全和危害

2-Methyl-3,4-dihydro-2H-1,4-benzothiazine is classified as a GHS07 substance . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, washing with plenty of soap and water if it comes into contact with skin, and removing to fresh air and keeping comfortable for breathing if inhaled .

作用机制

Target of Action

Similar compounds have been reported to exhibit antimicrobial, antiviral, and antihypertensive activities .

Mode of Action

It’s known that the activity of similar compounds can vary remarkably depending on the substituents .

Biochemical Pathways

Related compounds have been reported to modulate katp channels and ampa receptors .

Result of Action

Similar compounds have been reported to exhibit antimicrobial and antihypertensive activities .

属性

IUPAC Name |

2-methyl-3,4-dihydro-2H-1,4-benzothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSCUJZRZIIVBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10525512 |

Source

|

| Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3,4-dihydro-2H-1,4-benzothiazine | |

CAS RN |

58960-00-2 |

Source

|

| Record name | 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)

![1-[4-(1-Adamantyl)phenyl]hydrazine hydrochloride](/img/structure/B1338759.png)